Cas no 25122-57-0 (Clobetasone butyrate)

Clobetasone butyrate is a mid-potency corticosteroid used primarily in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a synthetic glucocorticoid derivative with a structure optimized for enhanced topical activity and reduced systemic absorption. The compound is particularly effective in treating mild to moderate inflammatory skin conditions, such as eczema and dermatitis, due to its balanced efficacy and safety profile. Its butyrate esterification improves lipid solubility, facilitating better skin penetration while minimizing systemic side effects. Clobetasone butyrate is often preferred in pediatric and sensitive skin applications, where a lower risk of atrophy or adrenal suppression is critical.
Clobetasone butyrate structure
Clobetasone butyrate structure
Product name:Clobetasone butyrate
CAS No:25122-57-0
MF:C26H32ClFO5
MW:478.9807
MDL:MFCD00133196
CID:52644
PubChem ID:71386

Clobetasone butyrate Chemical and Physical Properties

Names and Identifiers

    • clobetasone butyrate
    • Clobetasone 17-Butyrate
    • 21-Chloro-9-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
    • Clobetasone-17-butyrate
    • 21-Chloro-9-fluoro-17-hydroxy-16b-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
    • Emovate
    • Molivate
    • Eumovate
    • C26H32ClFO5
    • Clobetasone butyrate [USAN:JAN]
    • CCI 5537
    • SN 203
    • 8U0H6XI6EO
    • MLS000028658
    • SMR000058879
    • DSSTox_RID_81935
    • DSSTox_CID_26823
    • Clobetasone butyrate for system suitability
    • Clobetasone butyrate (JAN/USAN)
    • CLOBETASONE BUTYRATE [EP MONOGRAPH]
    • Clobetasone butyrate for system suitability, European Pharmacopoeia (EP) Reference Standard
    • SR-01000000249-3
    • Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16beta)-
    • Kindavate
    • Kindavate (TN)
    • 25122-57-0
    • CHEBI:31415
    • CLOBETASONE BUTYRATE [USAN]
    • Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-17-hydroxy-16-beta-methyl-, butyrate
    • SCHEMBL36599
    • FBRAWBYQGRLCEK-AVVSTMBFSA-N
    • SR-01000000249
    • Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16-beta)-
    • UNII-8U0H6XI6EO
    • Clobetasone butyrate, >=98%
    • 21-Chloro-9-fluoro-17-hydroxy-16beta-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
    • A924946
    • ClofAsone Butyrate
    • NCGC00022019-03
    • (16beta)-21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butyrate
    • DTXSID3046823
    • HMS2234B13
    • AS-14689
    • D01273
    • T70655
    • GNF-Pf-1500
    • NCGC00181043-01
    • clobetasone-butyrate
    • GR 2/1214
    • s6587
    • CLOBETASONE BUTYRATE [WHO-DD]
    • MLS001076290
    • CLOBETASONE 17-BUTYRATE [MI]
    • CAS-25122-57-0
    • NS00015388
    • EINECS 246-635-9
    • Clobetasone butyrate, European Pharmacopoeia (EP) Reference Standard
    • Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16.beta.)-
    • Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16b)-
    • CLOBETASONE BUTYRATE [JAN]
    • 21-Chloro-9-fluoro-17-hydroxy-16-beta-methylpregna-1,4-diene,3,11,20-trione butyrate
    • Tox21_112691
    • CS-0013549
    • AKOS037748814
    • Q27271005
    • CCI-5537
    • MFCD00133196
    • Opera_ID_1547
    • Tox21_112691_1
    • GR-2/1214
    • 21-Chloro-9-fluoro-17-hydroxy-16beta-methylpregna-1,4-diene-3,11,20-trione butyrate
    • C3510
    • CHEMBL577673
    • HY-B1616
    • [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
    • W-107264
    • CLOBETASONE BUTYRATE [MART.]
    • Cloptison
    • DTXCID1026823
    • BRD-K58810291-001-16-2
    • DA-62396
    • Clobetasone butyrate
    • MDL: MFCD00133196
    • Inchi: 1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1
    • InChI Key: FBRAWBYQGRLCEK-AVVSTMBFSA-N
    • SMILES: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3(C(C([H])([H])[C@@]21C([H])([H])[H])=O)F)=O)OC(C([H])([H])C([H])([H])C([H])([H])[H])=O)=O

Computed Properties

  • Exact Mass: 478.19200
  • Monoisotopic Mass: 478.1922300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 987
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.5
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.1736 (estimate)
  • Melting Point: 177.0 to 181.0 deg-C
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 77.51000
  • LogP: 4.70140
  • Merck: 2364

Clobetasone butyrate Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H361
  • Warning Statement: P201-P202-P280-P308+P313-P405-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: R40
  • Safety Instruction: S22-S36
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:TU4154083
  • Hazardous Material Identification: Xn
  • Safety Term:S22;S36
  • Storage Condition:0-10°C
  • Risk Phrases:R40

Clobetasone butyrate Customs Data

  • HS CODE:29372290

Clobetasone butyrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-14689-5MG
Clobetasone butyrate
25122-57-0 >98%
5mg
£42.00 2025-02-08
Key Organics Ltd
AS-14689-10MG
Clobetasone butyrate
25122-57-0 >98%
10mg
£51.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X73135-250mg
Clobetasone 17-Butyrate
25122-57-0 ≥98%
250mg
¥1118.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X73135-50mg
Clobetasone 17-Butyrate
25122-57-0 ≥98%
50mg
¥318.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3510-50MG
Clobetasone butyrate
25122-57-0 98.0%(LC)
50MG
505.0CNY 2021-07-10
TRC
C583550-100mg
Clobetasone 17-Butyrate
25122-57-0
100mg
$ 164.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C868157-50mg
Clobetasone Butyrate
25122-57-0 ≥98%
50mg
¥436.00 2022-01-13
S e l l e c k ZHONG GUO
S6587-25mg
Clobetasone butyrate
25122-57-0 99.47%
25mg
¥1286.19 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C868157-250mg
Clobetasone Butyrate
25122-57-0 ≥98%
250mg
¥1,480.00 2022-01-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3510-250MG
Clobetasone butyrate
25122-57-0 98.0%(LC)
250MG
¥1795.0 2022-07-28

Clobetasone butyrate Related Literature

Additional information on Clobetasone butyrate

Clobetasone Butyrate: A Comprehensive Overview

Clobetasone butyrate, with the CAS number 25122-57-0, is a widely recognized corticosteroid with significant applications in the field of dermatology and beyond. This compound, chemically classified as a synthetic glucocorticoid, has been extensively studied for its potent anti-inflammatory and immunomodulatory properties. Recent advancements in research have further elucidated its mechanisms of action, making it an indispensable tool in modern medicine.

The chemical structure of clobetasone butyrate comprises a steroidal nucleus with specific functional groups that contribute to its pharmacological activity. The esterification of the hydroxyl group at position 11 with butyric acid enhances its lipid solubility, thereby improving its penetration into the skin layers. This characteristic makes it particularly effective for topical applications, where it can exert its therapeutic effects without significant systemic absorption.

Recent studies have highlighted the role of clobetasone butyrate in modulating the immune response by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings underscore its utility in treating inflammatory skin conditions like eczema, psoriasis, and contact dermatitis. Moreover, clinical trials have demonstrated its efficacy in reducing erythema and pruritus, which are hallmark symptoms of these disorders.

In addition to its dermatological applications, clobetasone butyrate has shown promise in other therapeutic areas. For instance, research into its use in respiratory conditions has revealed potential benefits in managing asthma by reducing airway inflammation. Furthermore, ongoing studies are exploring its role in autoimmune diseases, where its immunosuppressive properties could offer new treatment avenues.

The safety profile of clobetasone butyrate has been extensively evaluated, with most studies concluding that it is well-tolerated when used appropriately. However, potential side effects such as skin atrophy and systemic corticosteroid effects remain areas of concern, particularly with prolonged or excessive use. Recent guidelines emphasize the importance of adhering to recommended dosages and treatment durations to minimize these risks.

Emerging research is also focusing on the development of novel delivery systems for clobetasone butyrate. Nanotechnology-based formulations, such as lipid nanoparticles and microemulsions, are being investigated for their ability to enhance drug penetration and reduce side effects. These innovations hold the potential to revolutionize how this compound is administered in clinical settings.

In conclusion, clobetasone butyrate, with CAS number 25122-57-0, remains a cornerstone in the treatment of inflammatory conditions due to its robust efficacy and well-understood mechanisms of action. As research continues to uncover new applications and optimize delivery methods, this compound is poised to play an even greater role in advancing medical therapy.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd